
5-Amino-4-bromothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-bromothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromothiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by amination. One common method is the bromination of 2-thiophenecarboxylic acid to yield 4-bromo-2-thiophenecarboxylic acid, which is then subjected to amination to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method used to produce aminothiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene compounds.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
5-Amino-4-bromothiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules used in various biological assays.
Mécanisme D'action
The mechanism of action of 5-Amino-4-bromothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene ring can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-thiophenecarboxylic acid: Lacks the amino group at the 5-position.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but without the amino group.
5-Amino-2-thiophenecarboxylic acid: Similar structure but without the bromine atom.
Uniqueness
5-Amino-4-bromothiophene-2-carboxylic acid is unique due to the presence of both amino and bromine substituents on the thiophene ring. This dual functionality allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C5H4BrNO2S |
|---|---|
Poids moléculaire |
222.06 g/mol |
Nom IUPAC |
5-amino-4-bromothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,7H2,(H,8,9) |
Clé InChI |
LGULHFRXMKEWPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


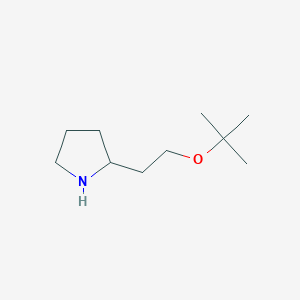
![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
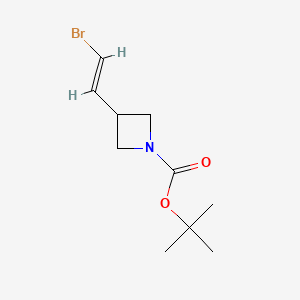
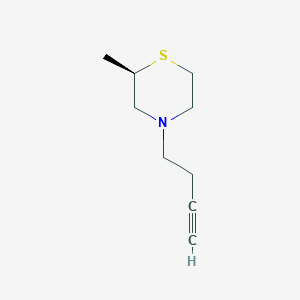
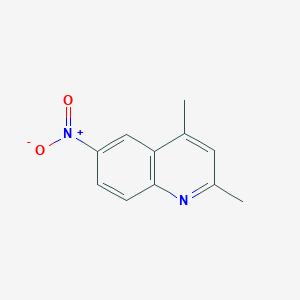
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
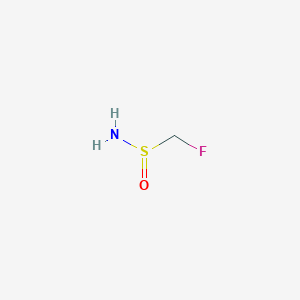
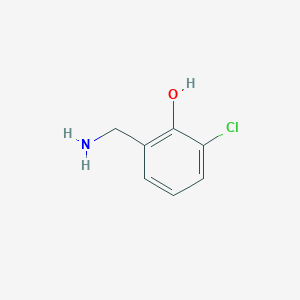
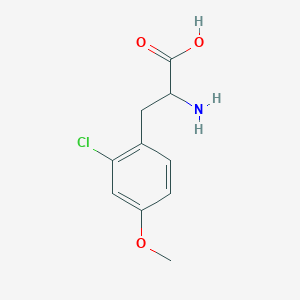
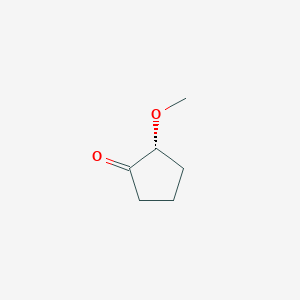

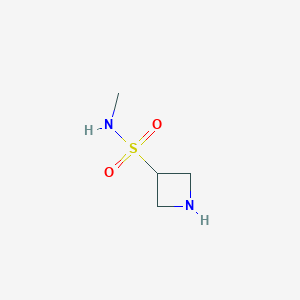
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
